1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethoxy, phenoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene include other nitrobenzene derivatives and trifluoromethyl-substituted aromatic compounds. These compounds share some chemical properties but differ in their specific functional groups and reactivity. The presence of the ethoxyphenoxy group in this compound distinguishes it from other similar compounds, potentially leading to unique applications and reactivity profiles.
Similar Compounds
- 1-(4-Ethoxyphenoxy)-2-nitrobenzene
- 1-(4-Ethoxyphenoxy)-4-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)benzene
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows for various synthetic routes, chemical reactions, and potential uses in fields such as chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its potential and limitations.
Properties
IUPAC Name |
1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-2-22-11-4-6-12(7-5-11)23-14-8-3-10(15(16,17)18)9-13(14)19(20)21/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVSEQLRCZTDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.